5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione
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Overview
Description
5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with pyridine-3-carboxylic acid, followed by cyclization with phosgene or a similar reagent to form the imidazolidine ring . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: A simpler analog without the benzyl and pyridine substituents.
Pyridin-3-ylimidazolidine-2,4-dione: Lacks the benzyl group but retains the pyridine ring.
Benzylimidazolidine-2,4-dione: Contains the benzyl group but not the pyridine ring.
Uniqueness
5-Benzyl-5-pyridin-3-ylimidazolidine-2,4-dione is unique due to the presence of both benzyl and pyridine substituents, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
Properties
CAS No. |
5343-62-4 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-benzyl-5-pyridin-3-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-13-15(18-14(20)17-13,12-7-4-8-16-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,17,18,19,20) |
InChI Key |
PCPFITWOBPHEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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